molecular formula C16H19N3O3S2 B6095171 N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide

N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B6095171
M. Wt: 365.5 g/mol
InChI Key: QILMDEMKRGOBPQ-UHFFFAOYSA-N
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Description

N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyridine carboxamide group

Properties

IUPAC Name

N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-16(14-4-1-6-17-10-14)18-9-13-3-2-7-19(11-13)24(21,22)15-5-8-23-12-15/h1,4-6,8,10,12-13H,2-3,7,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILMDEMKRGOBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CSC=C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperidine ring through a series of substitution and coupling reactions. The final step involves the formation of the pyridine carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize yield and purity. The process is scaled up from laboratory conditions to industrial scale, ensuring that the reaction conditions are carefully monitored and controlled to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may produce different piperidine derivatives.

Scientific Research Applications

N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.

    Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

Uniqueness

N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

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